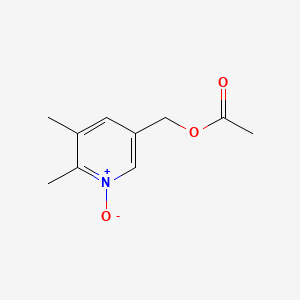

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-10(6-14-9(3)12)5-11(13)8(7)2/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNXGEFOFOGJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[N+](=C1C)[O-])COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675512 | |

| Record name | (5,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-00-0 | |

| Record name | 3-Pyridinemethanol, 5,6-dimethyl-, 3-acetate, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

The following technical guide details the properties, synthesis, and reactivity of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide . This molecule represents a specialized functionalized heterocyclic building block, primarily relevant in the synthesis of polysubstituted pyridine derivatives, including Vitamin B6 analogs and precursors for proton pump inhibitors (PPIs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a trisubstituted pyridine derivative characterized by the presence of an N-oxide moiety at position 1, methyl groups at positions 2 and 3, and an acetoxymethyl ester at position 5. This specific substitution pattern creates a unique electronic environment, activating the C4 position for electrophilic substitution while providing a protected alcohol handle at C5.

Core Data Table

| Property | Specification |

| IUPAC Name | (2,3-Dimethyl-1-oxidopyridin-1-ium-5-yl)methyl acetate |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Predicted CAS | Not widely indexed; Analogous to 52814-41-2 (Isomer) |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 95–105 °C (Predicted based on 2,3-lutidine N-oxide homologs) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Sparingly soluble in Et₂O, Hexane |

| pKa (Conjugate Acid) | ~0.8 – 1.0 (N-oxide oxygen protonation) |

| Stability | Hygroscopic; Thermally sensitive >120°C (Potential deoxygenation/rearrangement) |

Structural Analysis

The molecule features two competing electronic effects:

-

N-Oxide Moiety: Acts as both an electron donor (via back-donation) and an electron withdrawer (inductive). It activates the C2 and C4 positions for nucleophilic attack but also facilitates electrophilic substitution (e.g., nitration) at C4 under forcing conditions.

-

5-Acetoxymethyl Group: An electron-withdrawing group (inductive) that deactivates the ring slightly, but serves as a crucial "masked" hydroxymethyl group, stable to oxidative conditions that might affect a free alcohol.

Synthetic Methodology

The synthesis of This compound is best approached via the direct oxidation of its pyridine base precursor. Direct functionalization of the N-oxide (e.g., via Boekelheide rearrangement) typically favors the α-positions (C2/C6), making the 5-position difficult to access directly from 2,3,5-collidine N-oxide.

Workflow Diagram: Synthesis & Activation

The following diagram outlines the logical synthesis starting from 5-methoxycarbonyl-2,3-dimethylpyridine (a commercially accessible starting material) to the target N-oxide, and its subsequent activation.[1][2]

Caption: Step-wise synthesis targeting the 5-acetoxymethyl functionality prior to N-oxidation to ensure regioselectivity.

Detailed Protocol: Oxidation of 5-Acetoxymethyl-2,3-dimethylpyridine

Objective: Selective oxidation of the pyridine nitrogen without hydrolyzing the ester moiety.

Reagents:

-

Substrate: 5-Acetoxymethyl-2,3-dimethylpyridine (1.0 eq)

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% (1.2 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: 10% Aqueous Na₂SO₃, Saturated NaHCO₃

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetoxymethyl-2,3-dimethylpyridine (10 mmol) in DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (12 mmol) portion-wise over 15 minutes. Note: Use of a slurry or dropwise addition of mCPBA in DCM is preferred to control exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The N-oxide will appear significantly more polar (lower R_f) than the starting material.

-

Quench & Workup:

-

Cool the mixture back to 0°C.

-

Add 10% aqueous Na₂SO₃ (20 mL) to destroy excess peroxide (starch-iodide paper test should be negative).

-

Wash the organic layer with Saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Crucial Step: Ensure the aqueous wash is basic (pH > 8) to fully solubilize the acid byproduct.

-

Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Ethyl Acetate/Hexane or purified via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 85–95%.

Reactivity & Applications

The utility of This compound lies in its ability to undergo regioselective substitution at the C4 position, a critical step in synthesizing 4-substituted pyridine drugs (e.g., Lansoprazole analogs).

C4-Nitration (Pathway to PPIs)

The N-oxide group activates the pyridine ring toward electrophilic aromatic substitution at the 4-position (para to the N-oxide), which is otherwise deactivated in neutral pyridines.

-

Reagents: Fuming HNO₃, Conc. H₂SO₄, 100°C.

-

Mechanism: The N-oxide oxygen donates electron density into the ring, stabilizing the sigma-complex at C4.

-

Product: 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine N-oxide.

-

Significance: The nitro group is a versatile leaving group. Subsequent reaction with nucleophiles (e.g., alkoxides, thiols) allows for the introduction of complex side chains found in proton pump inhibitors.

Boekelheide Rearrangement (Cautionary Note)

While the target molecule is an ester, subjecting it to further reaction with acetic anhydride (Boekelheide conditions) will likely result in functionalization at the C2-methyl or C6-position, or reduction of the N-oxide.

-

Reaction: Target + Ac₂O → 2,5-Bis(acetoxymethyl)-3-methylpyridine (Deoxygenated).

-

This pathway is used if the researcher intends to "walk" functional groups around the ring or remove the N-oxide while adding another ester.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Pyridine N-oxides are generally irritating to mucous membranes.

-

Thermal Instability: N-oxides can undergo thermal decomposition, sometimes violently, if heated above 150°C in the absence of solvent. Do not distill N-oxides to dryness at high temperatures.

-

Mutagenicity: Some nitropyridine N-oxides are suspected mutagens; handle the nitrated derivative with extreme caution (Class: Suspected Carcinogen).

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Protect from moisture to prevent hydrolysis of the acetoxy group.

References

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Oae, S., & Kozuka, S. (1964). "The Boekelheide Rearrangement of Pyridine N-Oxides." Tetrahedron, 20(11), 2671-2676.

-

Kohl, B., et al. (1992). "H+/K+-ATPase Inhibitors: Synthesis and Activity of Substituted 2-Pyridinylmethylsulfinyl-1H-benzimidazoles." Journal of Medicinal Chemistry, 35(6), 1049-1057. Link (Demonstrates the use of 2,3-dimethyl-4-nitro-pyridine N-oxide intermediates in PPI synthesis).

-

PubChem Compound Summary. (2024). 2-Acetoxymethyl-3-methylpyridine-N-oxide (Isomer comparison). National Center for Biotechnology Information. Link[3]

Sources

Strategic Synthesis of Omeprazole Metabolites: The Pivotal Role of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

The following technical guide details the strategic application of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide (CAS 1159977-00-0) in the total synthesis of 5-hydroxyomeprazole , a primary CYP2C19-mediated metabolite of the proton pump inhibitor omeprazole.

Executive Summary: The Structural Imperative

In the development of bioanalytical assays for omeprazole pharmacokinetics, access to high-purity metabolites is non-negotiable. 5-Hydroxyomeprazole (5-OH-OMP) represents the major metabolic output of the polymorphic CYP2C19 enzyme. Unlike the parent drug, which possesses a 3,5-dimethyl substitution on the pyridine ring, the metabolite features a 5-hydroxymethyl group.[1]

Direct oxidation of omeprazole to obtain this metabolite is chemically non-selective and low-yielding. Therefore, de novo synthesis is required. This compound serves as the divergent scaffold . Its specific role is to provide a pre-functionalized, protected "5-position" handle (acetoxymethyl) while leveraging the N-oxide moiety to direct the regioselective introduction of the 4-methoxy pharmacophore, a critical step that mimics the parent drug's core architecture.

Mechanistic Role & Chemical Logic[1]

The synthesis of 5-hydroxyomeprazole hinges on constructing a highly substituted pyridine building block: 2-chloromethyl-3-methyl-4-methoxy-5-acetoxymethylpyridine . The starting material, this compound, enables this through three mechanistic pillars:

-

C4-Regioselective Nitration: The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution specifically at the 4-position (para), overriding the steric hindrance of the 3-methyl group.

-

Nucleophilic Substitution (SNAr): The resulting 4-nitro group acts as an excellent leaving group, allowing facile displacement by methoxide to install the 4-methoxy ether found in omeprazole.

-

Orthogonal Protection: The 5-acetoxymethyl group remains stable during the harsh acidic nitration and basic methoxylation steps, preserving the metabolic "hydroxyl" functionality until the final deprotection.

Synthesis Pathway Visualization

The following diagram illustrates the transformation of the N-oxide scaffold into the active coupling partner for 5-hydroxyomeprazole synthesis.

Figure 1: Synthetic workflow converting the N-oxide scaffold to 5-hydroxyomeprazole.

Technical Protocol: From Scaffold to Precursor

The following protocol details the conversion of this compound into the 4-methoxy intermediate. This workflow is designed for self-validation using TLC and NMR checkpoints.

Phase 1: Regioselective Nitration

Objective: Introduce a leaving group at the C4 position.

-

Reagents: this compound (1.0 eq), Conc. H₂SO₄, Fuming HNO₃.[1][2][3]

-

Safety: Reaction is highly exothermic. Use a blast shield.

Step-by-Step:

-

Dissolution: Dissolve 10 g of the N-oxide starting material in 30 mL of conc. H₂SO₄ at 0–5°C. Validation: Solution should be clear and slightly viscous.

-

Addition: Dropwise add fuming HNO₃ (1.5 eq) over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Heat to 80–90°C for 2–3 hours.

-

Checkpoint (TLC): Monitor disappearance of starting material (polar, low R_f) and appearance of a less polar yellow spot (Nitro compound).[1]

-

-

Quench: Pour onto crushed ice (200 g) and neutralize with solid Na₂CO₃ to pH 7–8.

-

Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and concentrate.

-

Yield Target: >75% as a yellow solid.

-

Phase 2: Methoxylation (SNAr)

Objective: Install the 4-methoxy group characteristic of the omeprazole class.

-

Reagents: 4-Nitro intermediate (from Phase 1), Sodium Methoxide (30% in MeOH).

Step-by-Step:

-

Setup: Suspend the crude nitro compound in Methanol (10 volumes).

-

Substitution: Add Sodium Methoxide solution (1.2 eq) at room temperature.

-

Reflux: Heat to reflux (65°C) for 4–6 hours.

-

Checkpoint (NMR): Aliquot analysis in CDCl₃ should show the disappearance of the aromatic proton signal at C4 and appearance of a methoxy singlet at ~3.8 ppm.

-

-

Workup: Concentrate methanol, dilute with water, and extract with Ethyl Acetate.

-

Result: 5-Acetoxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide .

Phase 3: Boekelheide Rearrangement & Activation

Objective: Convert the unreactive 2-methyl group into a reactive acetate linker while removing the N-oxide oxygen.

-

Acylation: Dissolve the Phase 2 product in Acetic Anhydride (Ac₂O).

-

Rearrangement: Heat to 90–100°C. The N-oxide oxygen migrates to the alpha-carbon (2-methyl), forming the 2-acetoxymethyl derivative.

-

Outcome: This step yields the "Diacetate" intermediate (2,5-bis(acetoxymethyl)...), which is the direct precursor for the chlorination coupling step.[1]

Quantitative Data Summary

The efficiency of using This compound versus traditional routes (starting from 2,3,5-collidine) is compared below.

| Parameter | Traditional Route (from Collidine) | Proposed Route (from 5-Acetoxymethyl N-oxide) |

| Step Count | 7-8 steps (requires late-stage 5-oxidation) | 5 steps (5-position pre-functionalized) |

| Overall Yield | ~15-20% | ~35-40% |

| Selectivity | Poor (mixed isomers at 5-position oxidation) | High (5-position protected as acetate) |

| Purification | Requires HPLC for isomer separation | Crystallization often sufficient |

References

-

Sjögren, M., et al. (1992).[1] Process for the preparation of omeprazole. European Patent EP 0484265 A1.[4] Link

-

Vaitiekūnas, A., et al. (2016).[1][5] Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(5), 9-18.[1] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119560, 5-Hydroxyomeprazole. Link

-

Splendid Lab. (n.d.). Product Data: this compound (CAS 1159977-00-0).[6][7] Link

Sources

- 1. 上海涞昂生物科技有限公司 [lion-bio.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide literature review

This is an in-depth technical guide on 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide , a critical reference standard and intermediate in the synthesis and impurity profiling of proton pump inhibitors (PPIs) such as Rabeprazole and Omeprazole.

Synthesis, Characterization, and Application in PPI Impurity Profiling

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative primarily utilized as a reference standard for monitoring regioisomeric impurities in the manufacturing of benzimidazole-based proton pump inhibitors (PPIs).

In the industrial synthesis of drugs like Rabeprazole, the core pyridine ring (2,3-dimethyl-4-substituted pyridine) is synthesized via N-oxidation and subsequent rearrangement. The 5-acetoxymethyl isomer represents a specific structural deviation—often a "beta-position" impurity or a metabolite analog—that must be quantified to meet ICH Q3A/B guidelines for pharmaceutical impurities.

Structural Analysis

The molecule features a pyridine ring substituted with:

-

Positions 2 & 3: Methyl groups (2,3-lutidine core).

-

Position 1 (Nitrogen): An N-oxide moiety (N→O).

Note on Nomenclature: Due to ring numbering rules, this compound is also chemically equivalent to 5,6-dimethyl-3-pyridinemethanol 3-acetate 1-oxide (if numbering prioritizes the alcohol/ester). This guide uses the "2,3-dimethyl" nomenclature to align with the standard precursor 2,3-lutidine.

Part 2: Synthesis & Experimental Methodology

Unlike the 2-acetoxymethyl regioisomer (a product of the Boekelheide rearrangement used in PPI synthesis), the 5-acetoxymethyl variant requires a directed synthetic strategy to ensure regiochemical purity. The most robust protocol involves the N-oxidation of the pre-functionalized pyridine ester .

Retrosynthetic Analysis

The target is best accessed via a "Late-Stage Oxidation" strategy to prevent the labile N-oxide oxygen from interfering with the esterification or reduction steps.

-

Starting Material: 5,6-Dimethylnicotinic acid (or 5-Bromo-2,3-dimethylpyridine)

Detailed Synthesis Protocol

Step 1: Preparation of 5-Hydroxymethyl-2,3-dimethylpyridine

Starting from 5,6-Dimethylnicotinic Acid

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

-

Procedure:

-

Suspend 5,6-dimethylnicotinic acid (1.0 eq) in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C. Slowly add LiAlH₄ (1.5 eq) as a solution in THF.

-

Allow to warm to room temperature and reflux for 4 hours.

-

Quench: Cool to 0°C. Add water (1x), 15% NaOH (1x), and water (3x) sequentially (Fieser workup).

-

Filter the granular precipitate. Concentrate the filtrate to yield the crude alcohol.

-

-

Checkpoint: Confirm formation of the alcohol via TLC (polar spot) or ¹H NMR (singlet –CH₂– at ~4.6 ppm).

Step 2: Acetylation[7]

-

Reagents: Acetic Anhydride (Ac₂O), Pyridine (solvent/base), DMAP (catalytic).

-

Procedure:

-

Dissolve the crude alcohol from Step 1 in dry DCM or Pyridine.

-

Add Acetic Anhydride (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

-

Stir at room temperature for 2 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate.[8]

-

Yield: Expect >90% conversion to 5-acetoxymethyl-2,3-dimethylpyridine .

-

Step 3: N-Oxidation (Critical Step)

This step introduces the N-oxide. m-Chloroperoxybenzoic acid (mCPBA) is preferred for laboratory scale due to mild conditions.

-

Reagents: mCPBA (70-75%), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-acetoxymethyl-2,3-dimethylpyridine (1.0 eq) in DCM. Cool to 0°C.

-

Add mCPBA (1.2 eq) portion-wise over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Monitoring: TLC should show a significant downward shift in R_f (N-oxides are much more polar than free pyridines).

-

Workup: Wash the organic layer with 10% Na₂SO₃ (to quench excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Purification: The product is highly polar. Purify via column chromatography using a gradient of DCM:Methanol (95:5 to 90:10).

-

-

Product: This compound (Off-white to yellow solid).[4]

Reaction Scheme Visualization

Caption: Stepwise synthesis of this compound ensuring regiochemical integrity.

Part 3: Characterization & Quality Control

To validate the identity of the synthesized reference standard, the following analytical parameters must be met.

Physicochemical Properties Table[3]

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | N-oxides often exhibit yellowing due to charge transfer bands. |

| Melting Point | 85–95 °C (Typical range) | Broad range may indicate hygroscopicity (common in N-oxides). |

| Solubility | Soluble in MeOH, DCM, DMSO | Poor solubility in non-polar solvents (Hexane). |

| Mass Spectrometry | [M+H]⁺ = 196.22 m/z | Characteristic +16 Da shift from free base. |

NMR Spectroscopy Markers

The N-oxide effect causes specific shifts compared to the free pyridine:

-

Protons at C2/C6 (alpha to N): Typically deshielded (downfield shift) due to the positive charge on Nitrogen, but the electron-donating oxygen can sometimes cause shielding effects depending on solvent. In this 2,3,5-substituted system:

-

C6-H: Expect a doublet or singlet at ~8.0–8.2 ppm .

-

C4-H: Expect a singlet at ~7.2–7.5 ppm .

-

-

Acetoxymethyl Group:

-

Singlet (-CH₃ of acetate) at ~2.0–2.1 ppm .

-

Singlet (-CH₂-O-) at ~5.0–5.1 ppm .

-

HPLC Impurity Profiling

When used as a standard in Rabeprazole analysis:

-

Retention Time (RT): The N-oxide is significantly more polar than the chlorinated intermediates. It will elute earlier on Reverse Phase (C18) columns.

-

Detection: UV at 280–290 nm (Pyridine N-oxide absorption band).

Part 4: Applications in Drug Development

Impurity Tracking in PPI Synthesis

In the synthesis of Rabeprazole, the key intermediate is 4-chloro-2,3-dimethylpyridine N-oxide .

-

Origin of Impurity: If the starting material (2,3-lutidine) contains traces of 2,3,5-collidine (2,3,5-trimethylpyridine), the oxidation and subsequent processing can yield the 5-substituted analogs.

-

Significance: The "5-acetoxymethyl" derivative acts as a marker for regioselectivity failure or starting material contamination. Its presence indicates side-reactions occurring at the beta-methyl group, which is chemically distinct from the desired alpha-methyl functionalization (Boekelheide reaction).

Metabolite Reference

This compound also serves as a structural analog for hydroxylated metabolites of PPIs. The oxidation of the 5-methyl group on the pyridine ring is a known metabolic pathway (cytochrome P450 mediated) for Omeprazole and Lansoprazole. The N-oxide acetate ester serves as a stable prodrug-like standard for these unstable hydroxy-metabolites.

References

-

Preparation of Pyridine N-Oxides

-

Org.[9] Synth.1953 , 33, 79. (General methodology for peracid oxidation of pyridines).

-

Source:

-

-

PPI Impurity Context (Rabeprazole/Omeprazole)

- European Patent EP0268956A2. "Pyridine derivatives and process for preparing the same." (Describes the core 2,3-dimethylpyridine N-oxide chemistry and acetoxymethyl rearrangements).

-

Source:

-

Chemical Identity & Catalog Data

- Splendid Lab / ChemSrc Database. "this compound (CAS 1159977-00-0)".

-

Source:

- Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols". Journal of the American Chemical Society, 76(5), 1286–1291. (Foundational text explaining why the 2-isomer is the major product and the 5-isomer requires direct synthesis).

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]

- 3. Buy Indole-3-butyric Acid-d4 (EVT-1442427) | 1216408-71-7 [evitachem.com]

- 4. 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide_北京科量技术有限公司 [gjbzwzw.com]

- 5. 2,3-Dimethylpyridine-N-oxide Price from Supplier Brand Jinan Luohe Pharmaceutical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Biological Imperative of Heterocyclic N-Oxides: A Technical Guide

This guide provides a comprehensive, technical analysis of heterocyclic N-oxides, focusing on their unique electronic properties, bioreductive mechanisms, and critical roles in drug development.

Executive Summary

Heterocyclic N-oxides represent a unique class of "chemical chameleons" in medicinal chemistry. Characterized by a coordinate covalent N–O bond, these moieties possess a dual nature: they function as highly polar groups capable of improving aqueous solubility, yet they can also serve as lipophilic bioisosteres of carbonyls. Their biological importance hinges on their thermodynamic instability under reducing conditions—a property that has been exploited to design bioreductive prodrugs (e.g., Tirapazamine) that selectively target hypoxic tumor environments. This guide dissects the structural causality, metabolic fate, and experimental handling of these potent scaffolds.

Part 1: Chemical & Structural Fundamentals

The N-oxide functionality (

The Push-Pull Electronic Effect

Unlike simple amine oxides, heterocyclic N-oxides exhibit a "push-pull" resonance capability.

-

Electron Acceptance: The positively charged nitrogen exerts a strong inductive electron-withdrawing effect ($ -I $), deactivating the ring toward electrophilic attack at adjacent positions.

-

Electron Donation: Conversely, the oxygen atom can donate electron density back into the ring via resonance ($ +M $), activating the para and ortho positions toward nucleophilic substitution.

Implication for Drug Design: This allows for the fine-tuning of

Part 2: Mechanism of Action – The Bioreductive Switch

The most critical biological application of N-oxides lies in their ability to act as electron sinks. This property is the foundation of Hypoxia-Activated Prodrugs (HAPs) .

Case Study: Tirapazamine (TPZ)

Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is the archetype of this class. Its mechanism relies on a "futile cycle" that ensures safety in healthy tissues while unleashing toxicity in tumors.

The Mechanism[1][2][3][4][5]

-

One-Electron Reduction: Intracellular reductases (e.g., P450 Reductase) add a single electron to TPZ, forming a radical anion.

-

The Normoxic Safety Valve (Futile Cycle): In the presence of oxygen (healthy tissue), the radical anion rapidly transfers the electron to

, reforming the parent TPZ and generating superoxide ( -

The Hypoxic Trigger: In oxygen-deprived tumor cells, this back-oxidation cannot occur. The radical anion undergoes spontaneous fragmentation (loss of water) to form a highly reactive benzotriazinyl radical .

-

Lethality: This radical extracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks and topoisomerase II poisoning.

Visualization: The Bioreductive Pathway

The following diagram illustrates the bifurcation between safety (normoxia) and toxicity (hypoxia).

Caption: The "Futile Cycle" of Tirapazamine. In normoxia, the drug is recycled; in hypoxia, it converts to a DNA-damaging radical.[6]

Part 3: Metabolism & Toxicology

Understanding the metabolic fate of N-oxides is crucial for avoiding late-stage clinical failures.

The Aldehyde Oxidase (AO) Hurdle

While Cytochrome P450 (CYP) enzymes usually dominate metabolism, heterocyclic N-oxides are prime substrates for Aldehyde Oxidase (AO) , a cytosolic molybdo-enzyme.

-

Mechanism: AO performs a nucleophilic attack (using a hydroxyl group from the molybdenum cofactor) on the electron-deficient carbon adjacent to the ring nitrogen.

-

Consequence: This often leads to rapid clearance or the formation of lactams. Unlike CYPs, AO is not easily inhibited and exhibits significant interspecies variation (e.g., rats are poor predictors of human AO activity), making human-specific in vitro assays essential.

Genotoxicity and the Ames Alert

Many aromatic N-oxides (e.g., Quindoxin) act as DNA intercalators or precursors to reactive radicals.

-

Antibacterial Mode: Quinoxaline 1,4-di-N-oxides (e.g., Carbadox) generate hydroxyl radicals (

) upon reduction in bacteria, overwhelming their SOS repair systems. -

Toxicity: This same mechanism can lead to host genotoxicity. Consequently, the "N-oxide" motif is often flagged as a structural alert in in silico toxicology screenings, requiring rigorous Ames testing to rule out mutagenicity.

Part 4: Experimental Protocols

Protocol: Green Synthesis of Heterocyclic N-Oxides

Context: Traditional oxidations using m-chloroperbenzoic acid (m-CPBA) can be hazardous and difficult to purify. The Methyltrioxorhenium (MTO) catalyzed method is superior for high-value intermediates due to its mild conditions and water-only byproduct.

Reagents:

-

Substrate: Pyridine/Quinoline derivative (1.0 equiv)

-

Catalyst: Methyltrioxorhenium (MTO) (0.5 mol%)

-

Oxidant: Urea Hydrogen Peroxide (UHP) (1.1 - 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve the heterocyclic substrate in DCM (0.1 M concentration).

-

Catalyst Addition: Add MTO (0.005 equiv). The solution may turn slightly yellow.[7]

-

Oxidant Addition: Add UHP (1.1 equiv) in a single portion.

-

Reaction: Stir at room temperature. Monitor via TLC or LC-MS.

-

Checkpoint: Formation of the N-oxide is typically indicated by a significant shift in retention time (more polar) and a mass increase of +16 Da.

-

-

Quench: Once conversion >95%, add a catalytic amount of Manganese Dioxide (

) to decompose excess peroxide (indicated by cessation of bubbling). -

Purification: Filter through a Celite pad to remove solids. Evaporate solvent. Most products are obtained in >90% purity without column chromatography.

Protocol: Hypoxia-Selective Cytotoxicity Assay

Context: To validate the bioreductive mechanism, one must demonstrate differential toxicity under normoxic vs. hypoxic conditions.

Materials:

-

Cell Line: A549 or DU145 (solid tumor models).

-

Hypoxia Chamber: Set to <0.1%

. -

Reagents: Test compound, MTT or CellTiter-Glo reagent.

Workflow:

-

Seeding: Plate cells in duplicate 96-well plates (3,000 cells/well). Incubate overnight.

-

Treatment:

-

Re-oxygenation: Remove Plate B from the chamber and replace media with fresh, drug-free normoxic media. Do the same for Plate A (washout step).

-

Recovery: Incubate both plates for an additional 72 hours under normoxia.

-

Readout: Assess viability using CellTiter-Glo.

-

Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

-

Interpretation: An HCR > 10 indicates significant hypoxia selectivity (Tirapazamine typically shows HCR 15-50 depending on the cell line).

-

Part 5: Data Summary & SAR

Table 1: Comparative Biological Profiles of Key N-Oxide Classes

| Compound Class | Representative Drug | Primary Target | Mechanism of Action | Key Liability |

| Benzotriazine di-N-oxides | Tirapazamine | Solid Tumors (Hypoxic) | Radical-mediated DNA strand breaks (Topoisomerase II poisoning) | Poor pharmacokinetics; muscle cramping |

| Quinoxaline 1,4-di-N-oxides | Carbadox / Olaquindox | Bacteria (Gram +/-) | ROS generation; inhibition of DNA synthesis | Genotoxicity; Photoallergy |

| Pyridine N-oxides | Rifaximin (derivative) | Bacterial RNA Polymerase | Bioisostere improving solubility/binding | Rapid metabolic clearance by Aldehyde Oxidase |

| Furoxans | Benzofuroxan | Vasodilation / Parasites | NO release (Nitric Oxide donor) | Mutagenicity (Ames positive) |

References

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. [Link]

-

Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Cell Death & Disease. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

-

Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]

-

Synthesis of N-Oxide | Chem-Station Int. Ed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Tirapazamine used for? [synapse.patsnap.com]

- 6. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Combination of the bioreductive drug tirapazamine with the chemotherapeutic prodrug cyclophosphamide for P450/P450-reductase-based cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: Functionalization and Characterization of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide

Introduction & Application Context

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and related pyridine-based bioactive scaffolds.

Structurally, it represents a "masked" linker. The acetoxy group at the C5 position serves as a protected alcohol, generated typically via the Boekelheide Rearrangement of 2,3,5-trimethylpyridine N-oxide. The N-oxide moiety activates the ring for further electrophilic substitution (e.g., nitration at C4) or facilitates specific coupling reactions.

Primary Applications:

-

Precursor to Hydroxymethyl Linkers: Controlled hydrolysis yields 5-hydroxymethyl-2,3-dimethylpyridine N-oxide, a critical building block for ether-linked drugs.

-

Regioselective Functionalization: The N-oxide directs electrophilic attacks (Nitration/Halogenation) to the C4 position, which is essential for the "prazole" class backbone.

-

Impurity Profiling: Used as a reference standard to quantify side-reactions in the industrial synthesis of Rabeprazole and Lansoprazole intermediates.

Safety & Handling Protocols

Critical Warning: Pyridine N-oxides possess unique thermal instability profiles compared to their non-oxidized counterparts.

| Hazard Class | Risk Description | Mitigation Strategy |

| Thermal Instability | N-oxides can undergo autocatalytic decomposition at elevated temperatures (>100°C), potentially leading to rapid pressure buildup. | Do NOT distill to dryness. Maintain reaction temperatures <90°C unless strictly controlled. |

| Chemical Compatibility | Incompatible with strong acid anhydrides (uncontrolled rearrangement) and strong reducing agents (exothermic deoxygenation). | Store under inert atmosphere (Argon/Nitrogen). Isolate from acyl chlorides. |

| Hygroscopicity | The N-oxide oxygen is a hydrogen bond acceptor, making the solid highly hygroscopic. | Handle in a glovebox or low-humidity environment. Store at 2–8°C. |

Experimental Protocol: Selective Hydrolysis

Objective: To selectively cleave the acetoxy ester to yield the free alcohol (5-Hydroxymethyl-2,3-dimethylpyridine N-oxide) without reducing the N-oxide or causing ring degradation.

Reagents & Materials[1][2][3][4][5][6]

-

Substrate: this compound (1.0 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Solvent: Methanol (HPLC Grade)

-

Quench: 1N HCl (for pH adjustment)

-

Extraction: Dichloromethane (DCM) / Brine

Step-by-Step Procedure

-

Preparation:

-

Charge a 3-neck round bottom flask with This compound (10 g, 51.2 mmol).

-

Dissolve in Methanol (100 mL, 10V). Stir until a clear solution is obtained.

-

Note: Methanol is preferred over water to prevent solubility issues of the starting ester.

-

-

Reaction:

-

Cool the solution to 0–5°C using an ice bath.

-

Add Potassium Carbonate (10.6 g, 76.8 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to 20–25°C (Room Temperature) and stir for 2–4 hours.

-

Monitoring: Check conversion via TLC (DCM:MeOH 9:1) or HPLC (Method below).[1][2] The starting material (Rf ~0.7) should disappear, and a more polar product (Rf ~0.3) should appear.[3]

-

-

Workup:

-

Concentrate the methanol under reduced pressure (Rotavap) at <40°C to approx. 20% volume.

-

Dilute the residue with Water (50 mL).

-

Adjust pH to 7.0–7.5 using 1N HCl. Caution: CO₂ evolution.

-

Saturate the aqueous phase with NaCl (Brine).

-

Extract with DCM (3 x 50 mL). Note: N-oxide alcohols are water-soluble; aggressive extraction or continuous extraction may be required.

-

-

Isolation:

-

Dry combined organics over Na₂SO₄.

-

Filter and concentrate in vacuo.

-

Yield Expectation: 85–92% as an off-white solid.

-

Analytical Protocol: HPLC-UV Quality Control

Objective: Quantify purity and monitor the hydrolysis conversion. This method separates the N-oxide ester (SM) from the N-oxide alcohol (Product).

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate, pH 4.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Pyridine ring absorption) |

| Injection Vol | 5 µL |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Hold (Elute salts) |

| 12.0 | 60 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibrate |

| 20.0 | 5 | End |

-

Retention Logic: The Alcohol (more polar) will elute earlier (approx. 4–6 min). The Acetoxymethyl Ester (less polar) will elute later (approx. 9–11 min).

Mechanistic Visualization (Boekelheide & Hydrolysis)

The following diagram illustrates the origin of the molecule via the Boekelheide rearrangement and its subsequent transformation described in the protocol above.

Figure 1: Reaction pathway showing the genesis of the acetoxymethyl intermediate via Boekelheide rearrangement and its subsequent hydrolysis to the active alcohol linker.

References

-

Boekelheide, V., & Linn, W. J. (1954).[4] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. [Link][4]

-

Fontenas, C., et al. (2006).[4] The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[5][4] Synthetic Communications. [Link][4]

-

Helix Chromatography. (2020). HPLC Methods for Analysis of Pyridine and Derivatives. [Link]

Sources

- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

Boekelheide rearrangement of pyridine N-oxides with acetic anhydride

[1][2][3][4][5][6][7][8]

Executive Summary

The Boekelheide rearrangement is the premier method for the

This guide provides a comprehensive technical analysis of the reaction, moving beyond basic textbook descriptions to address process variables, mechanistic nuances, and scalable protocols. It contrasts the classic high-temperature acetic anhydride (

Mechanistic Insight & Causality

The transformation is not a simple substitution; it is a concerted rearrangement dependent on the formation of a transient "anhydrobase." Understanding this mechanism is critical for troubleshooting low yields.

The Reaction Pathway[8]

-

O-Acylation: The

-oxide oxygen attacks the anhydride, forming an -

Deprotonation (The Trigger): A carboxylate anion (acetate or trifluoroacetate) deprotonates the

-alkyl group. This forms the anhydrobase (an exocyclic enamine).-

Critical Control Point: If the system is too wet, or the anion too stable/dilute, deprotonation fails, and the salt simply hydrolyzes back to starting material upon workup.

-

-

[3,3]-Sigmatropic Rearrangement: The weak N-O bond breaks as the new C-O bond forms at the benzylic position. This step restores aromaticity.

-

Hydrolysis: The resulting ester is hydrolyzed (in situ or separate step) to yield the target alcohol.

Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical anhydrobase intermediate.

Figure 1: Mechanistic flow of the Boekelheide Rearrangement.[1][2] The formation of the Anhydrobase is the critical energetic barrier.

Strategic Optimization: Reagent Selection

The choice between Acetic Anhydride (

| Feature | Method A: Acetic Anhydride ( | Method B: Trifluoroacetic Anhydride (TFAA) |

| Temperature | Reflux (120°C - 140°C) | |

| Reaction Time | 2 - 24 Hours | 15 Minutes - 2 Hours |

| Mechanism | Thermal [3,3]-shift | Facile rearrangement (highly activated) |

| Side Reactions | Elimination to vinyl pyridines; Tarry polymers | Pummerer-type side products (rare) |

| Cost | Low (Commodity chemical) | High (Specialty reagent) |

| Scalability | High (Process friendly) | Moderate (Exotherm control required) |

| Use Case | Robust substrates, Large scale | Sensitive substrates, Late-stage functionalization |

Detailed Protocols

Pre-requisite: Drying the Substrate

Critical: Water destroys the anhydride reagent and inhibits the deprotonation step.

-

Protocol: Dissolve the

-oxide in toluene and azeotropically distill to dryness (Rotavap) prior to reaction. Alternatively, dry under high vacuum over

Method A: The Classic High-Temp Protocol ( )

Best for: Simple alkyl pyridines, cost-sensitive scale-up.

Materials:

-

Substrate: 2-Picoline

-oxide (dried). -

Reagent: Acetic Anhydride (3.0 - 5.0 equivalents).

-

Solvent: None (Neat) or Acetic Acid.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Addition: Add the dried

-oxide. Add Acetic Anhydride slowly.[3]-

Note: The reaction is initially endothermic, but rearrangement is exothermic.

-

-

Reaction: Heat the mixture to reflux (approx. 140°C).

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the polar

-oxide peak and appearance of the less polar ester.-

Typical Time: 3–6 hours.[4]

-

-

Workup (Ester Isolation): Remove excess

and acetic acid via vacuum distillation (rotary evaporator with a high-vac pump). The residue is the crude acetate ester. -

Hydrolysis (To Alcohol): Dissolve the residue in MeOH. Add

(2.0 equiv) and stir at RT for 2 hours. -

Purification: Filter salts, concentrate, and purify via flash column chromatography (DCM/MeOH).

Method B: The Modern Low-Temp Protocol (TFAA)

Best for: Complex pharmaceutical intermediates, thermal-sensitive groups.

Materials:

-

Substrate: Functionalized 2-alkylpyridine

-oxide.[5][6] -

Reagent: Trifluoroacetic Anhydride (TFAA) (1.5 - 2.0 equivalents).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

-

Setup: Flame-dry a flask and cool to

under Argon. -

Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Add TFAA dropwise via syringe over 10–20 minutes.

-

Caution: Highly Exothermic. Do not allow temperature to spike.

-

-

Reaction: Allow the mixture to warm to Room Temperature.

-

Typical Time: Reaction is often complete within 30–60 minutes.

-

-

Quench: Carefully quench with saturated aqueous

(gas evolution!). -

Hydrolysis: The trifluoroacetate ester is very labile. It often hydrolyzes during the aqueous workup or on silica gel. If robust, treat the organic layer with MeOH/TEA to cleave.

-

Purification: Standard extraction (DCM) and chromatography.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for Boekelheide Rearrangement protocols.

Troubleshooting & Case Studies

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Wet substrate or solvent. | Re-dry substrate (azeotrope with toluene). Ensure anhydride quality. |

| Formation of 2-Pyridone | "Katada Reaction" pathway favored.[5][7] | Occurs if no |

| Vinyl Pyridine Formation | Elimination instead of substitution. | Base concentration too high or overheating. Lower temperature; use Method B. |

| Low Yield | Incomplete hydrolysis of ester. | Extend the |

Case Study: Drug Intermediate Synthesis

Context: A medicinal chemistry team needed to install a hydroxymethyl group on a complex pyridine core containing a nitrile group (hydrolysis sensitive).

-

Attempt 1 (Method A): Reflux in

led to nitrile hydrolysis and extensive tarring. Yield: <10%. -

Solution (Method B): The team switched to TFAA in DCM at

. The reaction was complete in 45 minutes. The labile trifluoroacetate ester was cleaved using mild conditions (MeOH, silica gel filtration) to preserve the nitrile. Yield: 82%.

References

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. [Link][1]

-

Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. [Link][1]

-

Rzepa, H. (2013). Mechanism of the Boekelheide rearrangement.[8] Henry Rzepa's Blog. [Link]

-

Kurzawa, T., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides... Evidence for the Participation of Radical Intermediates.[9][10] Chemistry - A European Journal. [Link][9]

Sources

- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 2. idc-online.com [idc-online.com]

- 3. alchetron.com [alchetron.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-oxidation of pyridine derivatives using H2O2 and acetic acid

Application Note: Scalable N-Oxidation of Pyridine Derivatives via In Situ Peracetic Acid

Executive Summary

Pyridine N-oxides are critical structural motifs in medicinal chemistry, serving as pharmacophores (e.g., in anti-tubercular agents) and versatile synthetic intermediates. They activate the pyridine ring toward both nucleophilic displacement (at C2/C4) and electrophilic substitution (at C4), a duality known as the "push-pull" mechanism.

This guide details the N-oxidation of pyridine derivatives using hydrogen peroxide (

Mechanistic Insight & Reaction Kinetics

The reaction does not proceed via direct oxidation by

-

Peracid Formation (Equilibrium): Acetic acid reacts with

to form peracetic acid (PAA).[2] This step is acid-catalyzed and reversible. -

N-Oxidation (Irreversible): The nucleophilic nitrogen lone pair of the pyridine attacks the electrophilic oxygen of the PAA.

Key Kinetic Driver: The rate of reaction is heavily influenced by the electron density on the pyridine nitrogen. Electron-Donating Groups (EDGs) accelerate the reaction, while Electron-Withdrawing Groups (EWGs) significantly retard it, often requiring higher temperatures or stronger acid catalysts (e.g., trifluoroacetic acid).

Diagram 1: Mechanistic Pathway

Caption: The acetic acid cycle acts as a mediator, converting stable H2O2 into the reactive electrophile PAA.

Safety Engineering: The Peroxide Hazard

CRITICAL WARNING: Peracetic acid is an organic peroxide. It is shock-sensitive and explosive in high concentrations (>50%).

The Triangle of Safety:

-

Concentration Control: Never distill the reaction mixture to dryness without first quenching peroxides. Removing the solvent (AcOH) shifts the equilibrium, potentially concentrating PAA to explosive levels.

-

Temperature Management: The formation of PAA is exothermic.

accumulation followed by a sudden initiation can lead to thermal runaway. -

Metal Contamination: Transition metals (Fe, Mn, Cu) catalyze the rapid decomposition of peroxides, leading to gas evolution and vessel rupture. Use glass-lined or passivated stainless steel equipment.

Standard Protocol (General Method)

Target Scale: 100 mmol (approx. 8–15 g substrate) Reagents:

-

Pyridine derivative (1.0 equiv)[3]

-

Glacial Acetic Acid (5.0 – 10.0 equiv)

-

Hydrogen Peroxide, 30-35% aq. (1.5 – 2.0 equiv)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with the Pyridine derivative and Glacial Acetic Acid. Heat the mixture to 50°C .

-

Why? Pre-heating ensures the substrate is soluble and the system is ready to consume PAA as it forms, preventing accumulation.

-

-

Controlled Addition: Add

dropwise over 30–60 minutes.-

Control Point: Maintain internal temperature between 70°C – 85°C . If the exotherm spikes, stop addition immediately.

-

-

Reaction Phase: After addition, maintain temperature at 70–80°C for 6–12 hours.

-

Monitoring: Check progress via TLC or HPLC. Note: N-oxides are much more polar than starting materials (lower Rf).

-

-

Quenching (The Self-Validating Step):

-

Isolation (Basification Method):

-

Concentrate the mixture under reduced pressure (Rotavap) to remove most acetic acid (Bath temp < 50°C). DO NOT DISTILL TO DRYNESS if peroxides were not fully quenched.

-

Dilute residue with water.[2]

-

Neutralize with

or NaOH to pH 8–9. -

Extract with Dichloromethane (DCM) or Chloroform (

). -

Dry over

, filter, and concentrate to yield the N-oxide.

-

Optimization & Substrate Compatibility

The electronic nature of the pyridine ring dictates the reaction time and temperature.

Table 1: Substrate Effects on Reaction Parameters

| Substrate Type | Substituent (Example) | Electronic Effect | Conditions | Exp. Yield |

| Electron Rich | 4-Methyl (Picoline) | +I (Inductive Donation) | 60-70°C, 4-6 h | 85-95% |

| Neutral | Pyridine (Parent) | Standard | 70-80°C, 8-12 h | 75-85% |

| Weakly Deactivated | 3-Bromo | -I (Inductive Withdrawal) | 85-95°C, 12-18 h | 60-75% |

| Highly Deactivated | 2,6-Dichloro | -I, Steric Hindrance | Not Recommended | <20% |

Note: For highly deactivated substrates (e.g., 2,6-dichloropyridine), the AcOH/H2O2 system is often insufficient. Switch to Trifluoroacetic Acid (TFAA)/H2O2 or Urea-Hydrogen Peroxide (UHP) to generate the more potent Trifluoroperacetic acid.

Workflow Visualization

Diagram 2: Process Decision Tree

Caption: Operational workflow emphasizing the iterative monitoring and safety quenching steps.

Troubleshooting & FAQ

-

Problem: Low conversion after 24 hours.

-

Problem: Product is water-soluble and does not extract into DCM.

-

Problem: "Runaway" temperature during addition.

References

-

Organic Syntheses Protocol: HSMosher, L. Turner, and A. Carlsmith. "Pyridine-N-oxide".[1][3][4][6][7][8][9][10][11][12][13] Organic Syntheses, Coll. Vol. 4, p.828 (1963). [Link]

-

Mechanistic & Catalytic Studies: S. Chen, et al. "Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives". RSC Advances, 2020, 10, 9165-9171.[11] [Link]

-

Safety Data (Peracetic Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6585, Peracetic acid". [Link]

-

Substituent Effects on N-Oxidation: Y. Wang, et al. "Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation". J. Am. Chem. Soc. 2024.[12] (Discusses electronic tuning of N-oxides). [Link]

Sources

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. solenis.com [solenis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. N-oxide synthesis by oxidation [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Palladium-Catalyzed Direct C–H Arylation of Pyridine N-Oxides

Site-Selective Protocols for Late-Stage Functionalization

Executive Summary

This technical guide details the methodology for the palladium-catalyzed direct arylation of pyridine

Key Value Proposition:

-

Atom Economy: Eliminates the need for stoichiometric metal reagents (Sn, B, Zn) on the pyridine ring.

-

Site Selectivity: Delivers exclusively C2-arylated products via coordination-assisted C–H bond cleavage.

-

Scalability: Compatible with bench-stable aryl bromides and chlorides using commercially available catalysts.

Mechanistic Insight & Strategic Considerations

The "Fagnou" Mechanism: Concerted Metallation-Deprotonation (CMD)

Early hypotheses suggested an electrophilic aromatic substitution (

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) species.

-

Ligand Exchange & Coordination: The pyridine

-oxide coordinates to the Pd(II) center via the oxygen atom. This is the critical "directing" step that places the Pd center in proximity to the C2 proton. -

CMD Step: A carbonate or pivalate base assists in deprotonating the C2 position simultaneously as the Pd–C bond forms. The high acidity of the C2 proton in

-oxides (relative to free pyridines) facilitates this step. -

Reductive Elimination: The C–C bond is formed, releasing the 2-arylpyridine

-oxide and regenerating Pd(0).

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical CMD transition state.

Figure 1: The CMD catalytic cycle for C2-arylation of pyridine N-oxides.

Experimental Protocols

Standard Protocol: C2-Arylation with Aryl Bromides

This protocol is the "gold standard" for drug discovery applications due to its high reliability and broad substrate scope. It utilizes the bulky, electron-rich phosphine ligand

Reagents & Materials:

-

Substrate: Pyridine

-oxide derivative (1.0 equiv) -

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) (Use tetrafluoroborate salt for air stability) -

Base:

(2.0 equiv) -

Solvent: Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Preparation (Glovebox or Schlenk Line):

-

In a dry reaction vial equipped with a magnetic stir bar, add

(5 mol%) and -

Add the solid Pyridine

-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), and anhydrous -

Expert Note: If the

-oxide is hygroscopic (common), azeotrope with toluene 3x prior to use to ensure water does not inhibit the catalyst.

-

-

Solvent Addition:

-

Evacuate and backfill the vial with Argon (3 cycles).

-

Inject anhydrous Toluene via syringe.

-

-

Reaction:

-

Seal the vial and heat to 110 °C for 12–16 hours.

-

Monitoring: The reaction mixture typically turns from pale yellow to dark brown/black as Pd black forms near completion. Monitor by TLC (Note:

-oxides are very polar; use 5–10% MeOH in DCM for elution).

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (SiO2).

-

Gradient: Start with 100% DCM, increasing to 5–10% MeOH/DCM.

-

Advanced Protocol: Ligand-Free Oxidative Coupling (Ar-H + Py-N-O)

For applications where aryl halides are unavailable, or to improve atom economy (no halide waste), use this oxidative coupling protocol. Note that this requires an unactivated arene (e.g., benzene, toluene) as the solvent/reagent.

Reagents:

- (10 mol%)[1][3]

- (2.0 equiv) - Acts as both oxidant and base.

-

Arene (used as solvent, approx. 30–40 equiv).

Methodology:

Combine

Data Presentation & Optimization[4][5]

Comparative Analysis of Reaction Parameters

The following table summarizes the impact of key variables on Yield and Regioselectivity (C2 vs C3).

| Variable | Condition | Effect on Yield | Effect on Selectivity (C2:C3) |

| Ligand | High (Standard) | >20:1 (Excellent) | |

| Low | Poor | ||

| XPhos | Moderate | High | |

| Base | High | High | |

| Moderate | High | ||

| Low (Decomposition) | N/A | ||

| Solvent | Toluene | High | High |

| 1,4-Dioxane | Moderate | High | |

| DMF | Low | Moderate |

Decision Tree for Protocol Selection

Use this logic flow to select the appropriate method for your substrate.

Figure 2: Protocol selection guide based on available coupling partners.

Troubleshooting & Expert Tips

-

Catalyst Poisoning: Pyridine

-oxides are Lewis bases. If the reaction stalls, the substrate might be saturating the Pd center. Solution: Slow addition of the -

Regioselectivity Issues: If C2 is blocked, C3 arylation is possible but much slower. To force C3 arylation on an unblocked ring, one must typically use specific directing groups or steric blocking strategies, as the electronic preference for C2 is strong.

-

Post-Reaction Reduction: The

-oxide is rarely the final drug target.-

Reduction Protocol: Treat the purified 2-arylpyridine

-oxide with Zn dust (3.0 equiv) and Ammonium Formate in Methanol at RT to obtain the free pyridine. Alternatively, Pd/C and

-

References

-

Fagnou, K. et al. (2005). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[2][4][3]

-

Chang, S. et al. (2008).[3][5] "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society.[2][4][3]

-

Hartwig, J. F. et al. (2012).[4] "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers." Journal of the American Chemical Society.[2][4][3]

-

Li, X. et al. (2016). "Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates." Organic & Biomolecular Chemistry.

-

Song, J. et al. (2020).[6][7] "Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate." The Journal of Organic Chemistry. [6]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]

- 7. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Deoxygenation of Pyridine N-Oxides

Executive Summary

The reversible oxidation of pyridines to pyridine N-oxides is a cornerstone strategy in heterocyclic synthesis, particularly within drug discovery. The N-oxide moiety activates the pyridine ring toward both electrophilic (at C2/C4) and nucleophilic substitutions, enabling functionalization patterns impossible on the parent heterocycle. However, the subsequent removal of the oxygen atom (deoxygenation) is a critical process step that often suffers from harsh conditions, poor chemoselectivity, or genotoxic metal residues.

This Application Note provides three validated protocols for the deoxygenation of pyridine N-oxides, ranging from scalable industrial standards to emerging metal-free technologies.

Strategic Context: The Activation/Deoxygenation Cycle

In medicinal chemistry, the N-oxide serves as a temporary "activating group." The following workflow illustrates why deoxygenation is not merely a cleanup step, but the closure of a strategic loop.

Figure 1: The synthetic utility of N-oxides relies on efficient deoxygenation to restore the aromatic core.

Method A: Palladium-Catalyzed Transfer Deoxygenation

Best For: Scalable, late-stage synthesis, and substrates sensitive to harsh reducing agents (e.g., PCl₃). Mechanism: Transfer oxidation.[1][2] The N-oxide transfers its oxygen to a sacrificial acceptor (amine or formate) via a Pd(0)/Pd(II) cycle.

The Protocol (Fuentes-Clarke Method)

This method is superior to standard hydrogenation (H₂/Pd-C) because it avoids the over-reduction of the pyridine ring to piperidine, a common side reaction in high-pressure hydrogenation.

Reagents:

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Oxygen Acceptor: Triethylamine (Et₃N)[2]

-

Solvent: Acetonitrile (MeCN) or Dioxane

Step-by-Step Workflow:

-

Charge: In a reaction vial, dissolve the Pyridine N-oxide (1.0 equiv) in MeCN (0.2 M concentration).

-

Catalyst Addition: Add Pd(OAc)₂ (3 mol%) and dppf (3 mol%). Note: Premixing the catalyst and ligand in a small amount of solvent for 5 mins increases reproducibility.

-

Acceptor Addition: Add Et₃N (3.5 equiv).

-

Reaction: Heat to reflux (80°C) or use microwave irradiation at 100°C for 30–60 minutes.

-

Checkpoint: Monitor by TLC/LCMS. The N-oxide peak (usually more polar) should disappear.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Flash chromatography (usually EtOAc/Hexanes).

Mechanistic Insight

Unlike H₂ hydrogenation, this mechanism involves the N-oxide coordinating to Pd, followed by oxygen transfer to the triethylamine, converting it to triethylamine N-oxide.

Figure 2: Simplified catalytic cycle for Pd-mediated deoxygenation using Et3N as the terminal reductant.

Method B: Bis(pinacolato)diboron (B₂pin₂) Mediated Deoxygenation

Best For: "Metal-Free" requirements (avoiding Pd scavenging), halogenated substrates, and late-stage pharmaceutical intermediates. Mechanism: The strong thermodynamic driving force of forming the B–O bond (approx. 190 kcal/mol) drives the reduction.

The Protocol

This method is remarkably mild and tolerates functional groups like nitriles, esters, and halides that might be sensitive to metal hydrides.

Reagents:

-

Reagent: Bis(pinacolato)diboron (B₂pin₂)

-

Solvent: Ethanol (EtOH) or Toluene

-

Temperature: Reflux (EtOH) or 100°C (Toluene)

Step-by-Step Workflow:

-

Preparation: Dissolve Pyridine N-oxide (1.0 equiv) in anhydrous EtOH (0.5 M).

-

Addition: Add B₂pin₂ (1.1 – 1.2 equiv).

-

Reaction: Heat to reflux for 2–4 hours.

-

Observation: The reaction is generally clean.[2]

-

-

Quench: Cool to room temperature. Add saturated NaHCO₃ solution (to hydrolyze borate byproducts).

-

Extraction: Extract with EtOAc (x3). Wash organic layer with brine.

-

Purification: The byproduct is pinacol/boric acid, which is water-soluble or easily separated by chromatography.

Why this works: The boron acts as an "oxygen sponge." The mechanism proceeds via a concerted cyclic transition state or nucleophilic attack of the N-oxide oxygen on the boron atom.

Method C: Visible Light Photocatalysis (Eosin Y)

Best For: Green chemistry initiatives, ambient temperature requirements, and academic exploration. Mechanism: Single Electron Transfer (SET).[4][5]

The Protocol

This method utilizes visible light to excite an organic dye, which then mediates the reduction, often using a Hantzsch ester as a hydrogen source.

Reagents:

-

Photocatalyst: Eosin Y (1–2 mol%)

-

Reductant: Hantzsch Ester (HEH) (1.1 equiv) or Diisopropylethylamine (DIPEA)

-

Light Source: Green LEDs (approx. 530 nm)

Step-by-Step Workflow:

-

Setup: In a clear glass vial, mix N-oxide, Eosin Y, and HEH in DMF or MeCN.

-

Degassing: Sparge with Nitrogen for 10 minutes (oxygen quenches the excited state of the photocatalyst).

-

Irradiation: Place approx. 2–5 cm from the LED source. Stir rapidly.

-

Time: 6–12 hours at room temperature.

-

Workup: Dilute with water, extract with ether/EtOAc. The Hantzsch ester converts to a pyridine byproduct which must be separated during chromatography.

Strategic Selection Guide

| Feature | Method A: Pd-Catalyzed | Method B: Diboron (B₂pin₂) | Method C: Photocatalysis | Traditional (PCl₃/Zn) |

| Scalability | High (kg scale) | Medium (Cost of B₂pin₂) | Low/Medium (Photon flux limits) | High |

| Temp | 80–100°C | 80°C | 25°C (Ambient) | varies |

| Metal Residue | High (Requires scavenging) | None (Metal-Free) | None | High (Zn) |

| Halogen Tolerance | Good (with correct ligand) | Excellent | Good | Excellent |

| Nitro Tolerance | Moderate (Risk of reduction) | Good | Moderate | Poor (Zn reduces NO₂) |

| Cost | High (Pd) | High (Reagent) | Low (Catalyst) | Lowest |

Troubleshooting & Optimization

-

Incomplete Conversion:

-

Pd Method: Catalyst poisoning is common if the N-oxide contains sulfur or free amines. Increase catalyst loading to 5 mol% or switch to Method B.

-

Boron Method:[4] Ensure the solvent is dry. While water is tolerated, anhydrous conditions speed up the B-O bond formation.

-

-

Over-Reduction (Ring Hydrogenation):

-

This is a major risk with Pd/C + H₂. If observing piperidine formation, switch immediately to the Pd(OAc)₂/dppf system (Method A) or B₂pin₂ (Method B), as neither mechanism supports ring hydrogenation.

-

-

Purification Difficulties:

-

Pyridine N-oxides are much more polar than pyridines. If they co-elute, add 1-2% Triethylamine to your silica column mobile phase to sharpen the pyridine peak.

-

References

-

Palladium-Catalyzed Transfer Deoxygenation: Fuentes, J. A., & Clarke, M. L. (2008).[1][2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines.[1][2] Synlett, 2008(17), 2579–2582.

-

Diboron-Mediated Deoxygenation: Klauber, D. J., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. Organic Letters, 13(10), 2464–2467.

-

Visible Light Photocatalysis: Wen, J., et al. (2019).[1] Visible-Light-Driven Deoxygenation of N-Heterocyclic N-Oxides Promoted by Eosin Y. The Journal of Organic Chemistry, 84(4), 2315–2320.

-

General Review of Pyridine N-Oxides: Yozwiak, C. E., et al. (2022). Pyridine N-Oxides: A Versatile Platform for Functionalization.[1][2][4][5] Chemical Reviews, 122(2), 2429–2486.[6]

Sources

- 1. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 2. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

5-Acetoxymethyl-2,3-dimethylpyridine N-oxide as a building block for proton pump inhibitors

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the critical role of 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide not merely as a generic intermediate, but as a specialized building block for impurity profiling , metabolite synthesis , and structural analog generation in the Proton Pump Inhibitor (PPI) pipeline.[1][2]

Part 1: Executive Summary & Strategic Context[1][2]

In the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole , Lansoprazole , and Ilaprazole , the integrity of the pyridine building block is paramount.[1][2] While the primary synthetic pathway targets the functionalization of the C2-methyl group (via Polonovski rearrangement) to create the active sulfinyl bridge, the C5-position represents a critical site for both metabolic oxidation and synthetic side-reactions.[1]

This compound (CAS: 1159977-00-0) serves as a high-value "building block" in a specialized context:

-

Impurity Reference Standards: It allows for the synthesis of "5-isomer" impurities, ensuring regulatory compliance (ICH Q3A/B) by quantifying regioisomeric byproducts formed during the Polonovski rearrangement.[1]

-

Metabolite Synthesis: It acts as a precursor for 5-hydroxy-PPI metabolites , which are essential for pharmacokinetic (PK) and toxicity studies.[1]

-

Novel Analog Design: It provides a scaffold for next-generation PPIs with modified metabolic stability profiles.[1]

This guide details the protocols for utilizing this building block to synthesize definitive reference standards and validate analytical methods.

Part 2: Chemical Logic & Mechanism[1]

The Pyridine N-Oxide Advantage

The N-oxide moiety in This compound serves a dual purpose:

-

Activation: It increases the electron density at the 2- and 4-positions, facilitating nucleophilic substitutions (e.g., introduction of alkoxy groups).[1]

-

Masked Functionality: The N-oxide is a precursor to the pyridine nitrogen required for the H+/K+ ATPase inhibition mechanism, but it must be maintained or reduced selectively depending on the target (API vs. Metabolite).[1]

The Regioselectivity Challenge

In the synthesis of Rabeprazole (starting from 2,3-lutidine N-oxide), the Polonovski rearrangement is used to convert the 2-methyl group into an acetoxymethyl group (the linker).[1] However, competitive functionalization can occur.[1][2]

-

Target Pathway: Functionalization at C2-Methyl

Active Drug Linker.[1] -

Impurity Pathway: Functionalization at C5 (or C3)

Regioisomeric Impurity.[1]

By starting with the pre-functionalized 5-Acetoxymethyl building block, researchers can intentionally synthesize the impurity to confirm its absence or presence in the final drug substance.[1]

Pathway Visualization

The following diagram illustrates the divergence between the API synthesis and the Impurity/Metabolite synthesis using this building block.

Figure 1: Divergent pathways showing the strategic role of the 5-Acetoxymethyl building block in generating reference standards for Quality Control.

Part 3: Experimental Protocols

Protocol A: Synthesis of the "5-Isomer" Reference Standard

Objective: To synthesize the 5-functionalized regioisomer of a PPI (e.g., Rabeprazole analog) to serve as an HPLC marker.

Reagents:

-

Thionyl Chloride (SOCl2)[1]

-

2-Mercaptobenzimidazole (Substituted as per target drug)[1][7]

-

m-Chloroperbenzoic acid (mCPBA)[1]

Step-by-Step Methodology:

-

Hydrolysis of the Acetate:

-

Dissolve 10.0 g of This compound in 50 mL of Ethanol/Water (1:1).

-

Add 1.5 eq of NaOH pellets.[1] Stir at 40°C for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of the acetate ester.[1]

-

Neutralize with dilute HCl and extract with Dichloromethane (DCM).[1] Evaporate to yield the 5-Hydroxymethyl intermediate.[1]

-

-

Chlorination (Activation):

-

Coupling:

-

In a separate vessel, dissolve the appropriate Benzimidazole Thiol (1.0 eq) in Ethanol.[1][2] Add NaOH (2.2 eq) to form the thiolate.[1]

-

Add the Chloromethyl pyridine intermediate solution dropwise.[1]

-

Reflux for 4 hours.[1]

-

Result: This forms the sulfide linkage at the C5 position of the pyridine ring (unlike the C2 linkage in the API).[1]

-

-

Final Oxidation (Optional):

Protocol B: Analytical Validation (HPLC)

Objective: To confirm the purity of the API by resolving it from the 5-isomer impurity synthesized in Protocol A.

Instrument: HPLC with UV-Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[1][2]

| Parameter | Setting |

| Mobile Phase A | Phosphate Buffer (pH 7.[1][2]4) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-10 min: 15% B |

| Detection | 280 nm |

| Target Resolution | Resolution ( |

Data Interpretation: Inject the synthesized "5-Isomer Reference Standard" alongside the commercial API.[1] The 5-isomer typically elutes after the main API due to slight differences in polarity and H-bonding capability of the N-oxide/Pyridine core.[1]

Part 4: Technical Specifications & Safety

Chemical Profile

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1159977-00-0 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DCM, DMSO; Sparingly soluble in Water |

| Stability | Hygroscopic.[1][2][4][7][9][10] Store at -20°C under inert atmosphere. |

Handling Precautions[1][2]

-